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2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- Documentation Hub

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  • Product: 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-
  • CAS: 674333-60-9

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Pathway of 4-(2,4-Dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine

Target Compound: 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (IUPAC: 4-(2,4-dimethylthiazol-5-yl)-N-phenylpyrimidin-2-amine) Application: Core pharmacophore for ATP-competitive Cyclin-Dependent Kinase (CDK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (IUPAC: 4-(2,4-dimethylthiazol-5-yl)-N-phenylpyrimidin-2-amine) Application: Core pharmacophore for ATP-competitive Cyclin-Dependent Kinase (CDK) and Aurora kinase inhibitors.

Executive Summary & Strategic Rationale

The target molecule, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine, is a highly privileged scaffold in modern oncology drug discovery. The 2-anilino-4-(thiazol-5-yl)pyrimidine core is specifically designed to occupy the ATP-binding pocket of kinases, where the pyrimidine nitrogen and the aniline NH form critical bidentate hydrogen bonds with the kinase hinge region[1]. Furthermore, the thiazole ring acts as a biologically active structural anchor that enhances lipophilicity and cellular permeability [2].

To construct this complex heteroaromatic system efficiently, we employ a highly convergent, three-step synthetic strategy. The retrosynthetic logic (visualized below) relies on the sequential assembly of the thiazole ring via a Hantzsch cyclization, followed by a Bredereck-type pyrimidine condensation [3]. This approach guarantees high regioselectivity and avoids the need for complex protecting group chemistry.

Retrosynthesis Target Target Molecule 4-(2,4-Dimethyl-5-thiazolyl)- N-phenyl-2-pyrimidinamine Enaminone Enaminone Intermediate Target->Enaminone C-N Bond Cleavage Guanidine Phenylguanidine Target->Guanidine C-N Bond Cleavage Ketone 5-Acetyl-2,4- dimethylthiazole Enaminone->Ketone C=C Cleavage DMFDMA DMF-DMA Enaminone->DMFDMA C=C Cleavage Thioacetamide Thioacetamide Ketone->Thioacetamide Thiazole Disconnection Haloketone 3-Chloro-2,4- pentadione Ketone->Haloketone Thiazole Disconnection

Caption: Retrosynthetic disconnection pathway of the target thiazolyl-pyrimidinamine.

Step-by-Step Experimental Methodologies

As a self-validating system, each protocol below incorporates built-in mechanistic causality and real-time analytical checkpoints to ensure the integrity of the synthesis.

Protocol 1: Hantzsch Synthesis of 5-Acetyl-2,4-dimethylthiazole

Causality: The synthesis begins with the construction of the thiazole core. Thioacetamide provides a highly nucleophilic sulfur atom that selectively attacks the α -carbon of 3-chloro-2,4-pentadione. Subsequent intramolecular nucleophilic attack by the nitrogen onto the adjacent carbonyl carbon, followed by dehydration, drives the aromatization of the thiazole ring.

  • Reaction Setup: Dissolve thioacetamide (1.0 eq, 100 mmol) and 3-chloro-2,4-pentadione (1.1 eq, 110 mmol) in 150 mL of absolute ethanol.

  • Execution: Reflux the mixture at 80 °C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the thioacetamide spot and the emergence of a UV-active spot ( Rf​≈0.6 ) validates cyclization.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the resulting hydrochloride salt by partitioning the residue between ethyl acetate and saturated aqueous NaHCO3​ . Logic: Neutralization is critical to prevent acid-catalyzed degradation of the product. Extract, dry over anhydrous Na2​SO4​ , and evaporate to yield the intermediate ketone.

Protocol 2: Electrophilic Activation via Enaminone Formation

Causality: To build the pyrimidine ring, the methyl ketone must be activated with a C1 synthon. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is chosen over hazardous alternatives (like NaH/ethyl formate) because it acts as a dual-purpose electrophile and base. The thermodynamic driving force is the expulsion of methanol to form a highly conjugated, stable "push-pull" enaminone system.

  • Reaction Setup: Combine 5-acetyl-2,4-dimethylthiazole (1.0 eq, 50 mmol) with DMF-DMA (1.5 eq, 75 mmol). Toluene (50 mL) can be added as a co-solvent.

  • Execution: Heat the mixture to 100 °C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep, vibrant orange. This bathochromic shift is a direct visual validation of extended π -conjugation.

  • Workup: Remove excess DMF-DMA and toluene under high vacuum. Triturate the crude residue with cold diethyl ether to precipitate the pure enaminone (3-(dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one).

Protocol 3: Bredereck Pyrimidine Cyclization

Causality: The final step is a double condensation. Sodium hydroxide deprotonates phenylguanidine nitrate to liberate the free nucleophilic guanidine. The primary amine of the guanidine attacks the β -carbon of the enaminone (Michael-type addition), expelling dimethylamine gas as a leaving group. A subsequent intramolecular condensation with the carbonyl group, followed by dehydration, yields the fully aromatic pyrimidine.

  • Reaction Setup: Suspend the enaminone intermediate (1.0 eq, 30 mmol) and phenylguanidine nitrate (1.2 eq, 36 mmol) in 100 mL of absolute ethanol.

  • Execution: Add powdered NaOH (1.2 eq, 36 mmol) to the suspension. Reflux the mixture at 85 °C for 16 hours.

  • Validation Checkpoint: Place a piece of wet universal indicator paper at the top of the reflux condenser; it will turn blue, validating the evolution of dimethylamine gas and confirming the first addition-elimination step.

  • Workup: Pour the hot mixture into 300 mL of ice-cold distilled water. The target compound, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine, will rapidly precipitate. Filter the solid, wash with cold water, and recrystallize from hot ethanol to achieve >99% purity.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the synthesis workflow.

Reaction StepReagents & SolventsTemp & TimeYield (%)Purity (HPLC)
1. Hantzsch Thiazole Synthesis Thioacetamide, 3-Chloro-2,4-pentadione, EtOHReflux (80 °C), 4 h78–85%>95%
2. Enaminone Condensation DMF-DMA (neat or in Toluene)100 °C, 12 h80–92%>98%
3. Bredereck Cyclization Phenylguanidine nitrate, NaOH, EtOHReflux (85 °C), 16 h60–75%>99%

Experimental Workflow Visualization

ExperimentalWorkflow Start Starting Materials: Thioacetamide + 3-Chloro-2,4-pentadione Step1 Step 1: Hantzsch Thiazole Synthesis Reflux in EtOH (4h) Start->Step1 Int1 Intermediate 1: 5-Acetyl-2,4-dimethylthiazole Step1->Int1 Cyclization & Dehydration Step2 Step 2: Enaminone Formation Reflux with DMF-DMA (12h) Int1->Step2 Int2 Intermediate 2: 3-(Dimethylamino)-1-(2,4-dimethylthiazol-5-yl)prop-2-en-1-one Step2->Int2 Electrophilic Addition & Elimination Step3 Step 3: Bredereck Pyrimidine Cyclization Reflux with Phenylguanidine + NaOH in EtOH (16h) Int2->Step3 Product Final Target: 4-(2,4-Dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine Step3->Product Double Condensation

Caption: Three-step forward experimental workflow for the synthesis of the target molecule.

References

  • Wang, S., Meades, C., Wood, G., et al. "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: Synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675. URL:[Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 2021, 26(11), 3166. URL:[Link]

Sources

Exploratory

receptor binding kinetics of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Dasatinib, chemically known as 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-, is a potent, orally available...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, chemically known as 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Its clinical efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is well-established and stems from its ability to potently inhibit the Bcr-Abl fusion protein.[1][2] However, the therapeutic and off-target effects of Dasatinib are also a function of its engagement with a broader spectrum of kinases, including the Src family kinases (SFKs), c-Kit, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[1][2] Understanding the nuances of how Dasatinib interacts with these diverse targets requires a detailed examination of its receptor binding kinetics. This guide provides a comprehensive overview of the principles, experimental methodologies, and critical interpretation of the binding kinetics of Dasatinib, offering a framework for researchers to dissect the molecular interactions that underpin its pharmacological profile.

The Principle of "Time on Target": Why Binding Kinetics Matter

In the realm of drug discovery, the traditional focus on equilibrium-based affinity metrics, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), is evolving. While these parameters provide a snapshot of a drug's potency, they do not capture the dynamic nature of the drug-target interaction. Receptor binding kinetics, which encompasses the rates of association (k_on) and dissociation (k_off) of a drug to its target, offers a more complete picture of this dynamic interplay. The concept of residence time (τ) , the reciprocal of the dissociation rate constant (1/k_off), is particularly crucial. A longer residence time indicates that the drug remains bound to its target for an extended period, which can lead to a more durable pharmacological effect even after the systemic concentration of the drug has declined.[3] For a multi-targeted inhibitor like Dasatinib, understanding the residence time on each of its targets is paramount for predicting both its therapeutic window and its potential for off-target toxicities.[4]

The Target Landscape of Dasatinib: A Kinetic Perspective

Dasatinib's clinical profile is a direct consequence of its interaction with a specific set of kinases. A comprehensive understanding of its binding kinetics to these targets is essential for rational drug design and clinical application.

Primary Targets and their Associated Signaling Pathways

Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. The duration and strength of this inhibition are directly related to its binding kinetics.

  • Bcr-Abl: The primary target in CML, this fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Dasatinib's inhibition of Bcr-Abl blocks downstream signaling through pathways such as RAS/MAPK and PI3K/Akt.[1]

  • Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lck, Lyn, and Fyn) plays a role in a multitude of cellular processes, including proliferation, survival, and migration.[5]

  • c-Kit: A receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells. Mutations leading to constitutive c-Kit activation are oncogenic drivers in several cancers.[1]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth, proliferation, and differentiation.[2]

  • Ephrin Receptors (e.g., EphA2): The largest family of receptor tyrosine kinases, involved in cell-cell communication, migration, and tissue organization.[6]

The following diagram illustrates the major signaling pathways impacted by Dasatinib's binding to its key targets.

Dasatinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt c-Kit c-Kit c-Kit->PI3K_Akt EphA2 EphA2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EphA2->RAS_RAF_MEK_ERK Bcr-Abl Bcr-Abl Bcr-Abl->RAS_RAF_MEK_ERK Bcr-Abl->PI3K_Akt STAT STAT Pathway Bcr-Abl->STAT Src_Family Src Family Kinases Src_Family->RAS_RAF_MEK_ERK Src_Family->PI3K_Akt Src_Family->STAT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Transcription PI3K_Akt->Transcription STAT->Transcription Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->c-Kit Inhibits Dasatinib->EphA2 Inhibits Dasatinib->Bcr-Abl Inhibits Dasatinib->Src_Family Inhibits

Figure 1: Simplified overview of key signaling pathways inhibited by Dasatinib.

Quantitative Binding Kinetics of Dasatinib

The following table summarizes the available kinetic and affinity data for Dasatinib against some of its primary targets. It is important to note that kinetic parameters can vary depending on the experimental conditions and techniques used.

Target KinaseAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_d) (nM)Residence Time (τ) (s)
ABL1 --0.8[7]-
SRC --0.5[7]-
LCK --1.1[7]-
YES1 --0.6[7]-
FYN 2.21 x 10⁶[8]8.42 x 10⁻⁶[8]0.00381 (3.81 pM)[8]118,765 (~33 hours)
c-Kit --5.4[7]-
PDGFRβ --28[7]-
EphA2 (non-activated) 2.24 x 10⁶[9]4.12 x 10⁻⁵[9]0.0184 (18.4 pM)[9]24,272 (~6.7 hours)
BTK --<1[7]-

Methodologies for Determining Receptor Binding Kinetics

A variety of biophysical and biochemical techniques can be employed to elucidate the binding kinetics of small-molecule inhibitors like Dasatinib. The choice of method depends on factors such as the required throughput, the nature of the target protein, and the specific kinetic parameters of interest.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[10]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (the ligand) is immobilized. The binding of an analyte (Dasatinib) to the immobilized ligand causes a change in mass, which alters the refractive index and is detected as a response signal. By monitoring this signal over time during association and dissociation phases, the k_on and k_off rates can be determined.

  • Immobilization of the Target Kinase:

    • The purified kinase is covalently immobilized onto a sensor chip surface (e.g., via amine coupling to a carboxymethylated dextran surface).

    • Expert Insight: It is crucial to ensure that the immobilization process does not compromise the kinase's activity and that the orientation of the immobilized protein allows for unobstructed access to the binding site.[11]

  • Analyte Injection (Association Phase):

    • A solution containing Dasatinib at a known concentration is injected over the sensor surface.

    • The increase in the SPR signal is monitored in real-time as Dasatinib binds to the immobilized kinase.

  • Buffer Wash (Dissociation Phase):

    • The Dasatinib solution is replaced with a continuous flow of buffer.

    • The decrease in the SPR signal is monitored as Dasatinib dissociates from the kinase.

  • Data Analysis:

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).[7]

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off/k_on.[7]

SPR_Workflow Start Start Immobilize_Kinase Immobilize Target Kinase on Sensor Chip Start->Immobilize_Kinase Inject_Dasatinib Inject Dasatinib (Association) Immobilize_Kinase->Inject_Dasatinib Wash_Buffer Wash with Buffer (Dissociation) Inject_Dasatinib->Wash_Buffer Data_Analysis Analyze Sensorgram (Determine k_on, k_off, K_d) Wash_Buffer->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7]

Principle: A solution of Dasatinib is titrated into a solution containing the target kinase in a highly sensitive calorimeter. The heat change upon binding is measured for each injection.

  • Sample Preparation:

    • Purified kinase and Dasatinib are prepared in the same buffer to minimize heat of dilution effects.

    • Expert Insight: Degassing the solutions is critical to prevent the formation of air bubbles that can interfere with the measurement.[7]

  • ITC Experiment:

    • The kinase solution is placed in the sample cell, and the Dasatinib solution is loaded into the injection syringe.

    • A series of small injections of Dasatinib are made into the kinase solution, and the heat change for each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of Dasatinib to the kinase.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the K_d, enthalpy (ΔH), and stoichiometry (n) of the interaction.[7]

Jump Dilution with Fluorescence-Based Detection

This method is particularly useful for determining the dissociation rate (k_off) and, consequently, the residence time.

Principle: A pre-formed complex of the kinase and a saturating concentration of Dasatinib is rapidly diluted. This dilution reduces the concentration of free Dasatinib, allowing the kinase activity to recover as the inhibitor dissociates. The rate of this recovery is directly related to the k_off.

  • Pre-incubation:

    • The target kinase is incubated with a saturating concentration of Dasatinib (typically 10-20 times the IC50) to allow the formation of the enzyme-inhibitor complex.

  • Jump Dilution and Reaction Initiation:

    • The pre-incubated mixture is rapidly diluted into a reaction mixture containing the kinase substrate (e.g., ATP and a peptide substrate) and a detection system that continuously monitors product formation (e.g., ADP).

  • Monitoring Kinase Activity Recovery:

    • The enzymatic reaction progress is monitored over time using a suitable detection method, such as a fluorescence-based assay that detects ADP formation.

  • Data Analysis:

    • The enzyme progress curves are fitted to an integrated rate equation to determine the k_off.

    • The residence time (τ) is calculated as the reciprocal of the k_off.

Advanced In-Cell Techniques for Target Engagement and Kinetics

While in vitro assays provide valuable information, understanding how a drug behaves within the complex environment of a living cell is crucial.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in live cells and tissues.

Principle: The binding of a ligand (Dasatinib) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the drug, heated to induce protein denaturation, and the amount of soluble (non-denatured) target protein is quantified at different temperatures. A shift in the melting curve of the target protein in the presence of the drug indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

BRET-based assays can be used to measure target engagement and even residence time in living cells.

Principle: The target kinase is fused to a luciferase (e.g., NanoLuc), and a fluorescently labeled tracer that binds to the same site as Dasatinib is used. When the tracer is bound to the luciferase-tagged kinase, BRET occurs. In a competition assay, the binding of unlabeled Dasatinib displaces the tracer, leading to a decrease in the BRET signal. This can be used to determine the affinity of Dasatinib in a cellular context.

Interpretation of Kinetic Data: The Case of Dasatinib

The available kinetic data for Dasatinib reveals several key insights into its mechanism of action:

  • High Affinity and Potency: The low nanomolar and even picomolar K_d values for many of its targets underscore the high affinity of Dasatinib.[7][8]

  • Conformational Flexibility: Dasatinib is known to bind to both the active ("DFG-in") and inactive ("DFG-out") conformations of some kinases, such as Bcr-Abl.[1][12] This conformational flexibility may contribute to its ability to overcome resistance mutations that lock the kinase in a specific conformation.

  • Long Residence Time: The calculated residence times for FYN and EphA2 are remarkably long, on the order of hours.[8][9] This suggests that even after the systemic concentration of Dasatinib decreases, it can continue to exert a prolonged inhibitory effect on these targets, which may contribute to both its efficacy and potential off-target effects.[4]

  • Impact of Mutations: Mutations in the kinase domain can alter the binding kinetics of Dasatinib. For example, the T315I mutation in Bcr-Abl confers resistance to Dasatinib by sterically hindering its binding.[13] Conversely, some mutations that confer resistance to other inhibitors may not affect Dasatinib's binding due to its distinct binding mode.[14]

Conclusion: A Kinetic-Centric Approach to Drug Development

The study of receptor binding kinetics provides a deeper understanding of the pharmacological properties of multi-targeted inhibitors like Dasatinib. Moving beyond simple affinity measurements to a more dynamic view of drug-target interactions, including the determination of association and dissociation rates and residence time, is critical for the development of more effective and safer therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to characterize the kinetic profile of kinase inhibitors and to translate these molecular insights into improved clinical outcomes.

References

  • Role of Desolvation in Thermodynamics and Kinetics of Ligand Binding to a Kinase. PMC. Available at: [Link]

  • Binding kinetics of dasatinib on EPHA2 [non-activated]. Oncolines. Available at: [Link]

  • Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance. bioRxiv. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Complete reconstruction of dasatinib unbinding pathway from c-Src kinase by supervised molecular dynamics simulation method; assessing efficiency and trustworthiness of the method. Taylor & Francis. Available at: [Link]

  • Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society. Available at: [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace. Available at: [Link]

  • Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. Agilent. Available at: [Link]

  • Structural Basis for Long Residence Time c-Src Antagonist: Insights from Molecular Dynamics Simulations. MDPI. Available at: [Link]

  • Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. ACS Omega. Available at: [Link]

  • boosted unbiased molecular dynamics method for predicting ligands binding mechanisms: probing the binding pathway of dasatinib to Src-kinase. Bioinformatics. Available at: [Link]

  • Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments. PMC. Available at: [Link]

  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers. Available at: [Link]

  • BCR-ABL mutant kinetics in CML patients treated with dasatinib. PubMed. Available at: [Link]

  • Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. ResearchGate. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of dasatinib in the chronic phase of newly diagnosed chronic myeloid leukemia. PubMed. Available at: [Link]

  • Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. PubMed. Available at: [Link]

  • A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. BLOOD RESEARCH. Available at: [Link]

  • Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. Available at: [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. PMC. Available at: [Link]

  • Compound selectivity and target residence time of kinase inhibitors studied with surface plasmon resonance. ResearchGate. Available at: [Link]

  • The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. AACR Journals. Available at: [Link]

  • Biochemical and Cellular Profile of NIK Inhibitors with Long Residence Times. PubMed. Available at: [Link]

  • A comparison of dasatinib complex with imatinib complex. A ribbon... ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. ResearchGate. Available at: [Link]

  • Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study.. Semantic Scholar. Available at: [Link]

  • Binding kinetics of dasatinib on FYN. Oncolines. Available at: [Link]

  • Pharmacokinetics of Dasatinib. Semantic Scholar. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]

  • Chemical proteomics and structural biology define EPHA2 inhibition by clinical kinase drugs. bioRxiv. Available at: [Link]

  • Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations. ACS Publications. Available at: [Link]

  • Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. PMC. Available at: [Link]

  • Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. PubMed. Available at: [Link]

  • Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. PMC. Available at: [Link]

  • Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. PubMed. Available at: [Link]

  • Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer. PMC. Available at: [Link]

  • A Phase I Trial of Dasatinib, an Src-Family Kinase Inhibitor, in Combination with Paclitaxel and Carboplatin in Patients with Advanced or Recurrent Ovarian Cancer. AACR Journals. Available at: [Link]

  • Crosstalk between EphA2 and BRaf/CRaf is a Key Determinant of Response to Dasatinib. AACR Journals. Available at: [Link]

  • Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer. R Discovery. Available at: [Link]

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Protocols & Analytical Methods

Method

in vivo dosing protocols for 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

An in-depth technical guide for the preclinical in vivo evaluation of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- . Executive Summary The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- bel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preclinical in vivo evaluation of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- .

Executive Summary

The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- belongs to the 2-anilinopyrimidine class of small molecules. This scaffold, particularly when substituted with a thiazole ring, is a privileged pharmacophore in oncology, frequently utilized to competitively inhibit the ATP-binding pocket of critical cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases[1]. Structural analogs within this class demonstrate the versatility of this core in achieving potent anti-proliferative activity[2].

To successfully translate this compound's biochemical potency into therapeutic efficacy, researchers must navigate its inherent physicochemical challenges. This guide provides a self-validating, step-by-step framework for formulating, dosing, and evaluating this compound in murine models, ensuring high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) readouts[3].

Pharmacodynamics & Pathway Rationale

The causality behind the dosing strategy of 2-anilinopyrimidines lies in their mechanism of action. Kinase inhibitors targeting the cell cycle require sustained target occupancy. If plasma concentrations drop below the biochemical IC50, tumor cells can escape the G1/S checkpoint and resume proliferation. Therefore, the in vivo protocols must be designed to maintain continuous exposure, often necessitating daily (QD) or twice-daily (BID) dosing regimens.

Kinase_Pathway Inhibitor 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- Kinase Target Kinase (e.g., CDK4/6 or Aurora) Inhibitor->Kinase ATP-competitive inhibition Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Phosphorylation (Blocked) Effector Effector Pathway (e.g., E2F Transcription) Substrate->Effector Signal Transduction Outcome Cell Cycle Arrest & Tumor Inhibition Effector->Outcome Phenotypic Response

Fig 1: Mechanism of action for 2-anilinopyrimidine kinase inhibitors in cell cycle regulation.

Physicochemical Causality & Formulation Strategy

The presence of the hydrophobic phenyl ring and the 2,4-dimethylthiazole moiety gives this compound a high partition coefficient (LogP). Additionally, the pyrimidine nitrogen provides only weak basicity (pKa ~ 4.5). Consequently, the compound is highly crystalline and exhibits poor aqueous solubility at physiological pH.

Field-Proven Insight: Never attempt to dose this compound orally in a purely aqueous solution. It will precipitate in the gastrointestinal tract, leading to erratic absorption and false-negative efficacy data. Instead, utilize a suspension strategy for oral (PO) dosing and a co-solvent system for intravenous (IV) dosing.

Table 1: Formulation Matrices for In Vivo Administration

RouteVehicle CompositionPreparation MethodCausality / Rationale
IV 10% DMSO, 10% Solutol HS15, 80% SalineDissolve API in DMSO. Add Solutol, heat to 37°C. Slowly titrate in saline while vortexing.Ensures complete solubilization, preventing micro-embolisms and allowing accurate clearance calculation.
PO 0.5% HPMC, 0.2% Tween-80 in DI WaterWet mill the API powder with Tween-80 first. Slowly add HPMC solution under high-shear stirring.Wet milling prevents hydrophobic clumping. Tween-80 reduces surface tension, maximizing GI absorption.

Self-Validating Experimental Workflow

To build a trustworthy data package, the experimental workflow must be self-validating. This means every efficacy study must include internal controls (satellite groups) to prove that the drug actually reached the tumor at the expected concentrations.

InVivoWorkflow Formulation Formulation Optimization PK PK Profiling (IV vs PO) Formulation->PK Validates exposure MTD MTD Determination (Dose Escalation) PK->MTD Guides dosing Efficacy Xenograft Efficacy (Tumor Volume) MTD->Efficacy Sets safe limits PD PD Biomarkers (Target Occupancy) Efficacy->PD Correlates mechanism

Fig 2: Self-validating in vivo experimental workflow for preclinical kinase inhibitor evaluation.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine absolute bioavailability (F%) and half-life (T1/2) to dictate the efficacy dosing schedule.

  • Animal Selection: Fasted male CD-1 or C57BL/6 mice (n=3 per route).

  • Dosing: Administer 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

  • Sampling: Collect 20 µL serial blood samples via saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile + internal standard) and analyze via LC-MS/MS.

Table 2: Expected Pharmacokinetic Parameters (Mice, 10 mg/kg PO)

ParameterExpected RangeBiological Significance
Cmax 500 - 1500 ng/mLMust exceed the biochemical IC50 by >10-fold to ensure target engagement.
Tmax 1.0 - 4.0 hoursIndicates the rate of gastrointestinal absorption from the suspension.
T1/2 3.0 - 6.0 hoursDictates dosing frequency. T1/2 < 4 hrs typically requires BID dosing.
F% 20% - 50%Validates the PO formulation strategy; >20% is viable for oral efficacy studies.
Protocol B: Maximum Tolerated Dose (MTD) Determination

Objective: Establish the highest dose that does not cause >10% body weight loss over a 7-day period.

  • Dose Escalation: Assign mice (n=3 per group) to receive 10, 30, or 100 mg/kg PO daily.

  • Monitoring: Weigh mice daily. Monitor for clinical signs of toxicity (piloerection, lethargy, diarrhea).

  • Causality: Kinase inhibitors often exhibit cumulative gastrointestinal or bone marrow toxicity. A 7-day repeat-dose MTD is far more predictive of the 21-day efficacy study tolerability than a single-dose acute toxicity study.

Protocol C: Xenograft Efficacy Study (Self-Validating System)

Objective: Measure Tumor Growth Inhibition (TGI) while simultaneously validating intratumoral drug exposure.

  • Inoculation: Inject 5 x 10^6 target cancer cells (e.g., HCT116 or MCF-7) subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~150 mm³, randomize mice into treatment groups.

  • Dosing & Measurement: Dose PO daily for 21 days. Measure tumor volume via calipers bi-weekly ( Volume=(Length×Width2)/2 ).

  • Validation Step (Critical): Include a Satellite PK group. Sacrifice these mice at the steady-state Tmax (e.g., Day 7, 2 hours post-dose). Homogenize the tumor tissue and measure the intratumoral drug concentration. If the drug fails to inhibit tumor growth, this data will definitively prove whether it was a PK failure (drug didn't penetrate the tumor) or a PD failure (drug penetrated but lacked intrinsic efficacy).

Table 3: Xenograft Efficacy Study Design

GroupNTreatmentScheduleEndpoint / Validation Metric
1 10Vehicle ControlPO, QD x 21 daysEstablishes baseline tumor growth rate.
2 10Compound (Low Dose)PO, QD x 21 daysValidates dose-dependent response.
3 10Compound (High Dose)PO, QD x 21 daysMax efficacy; target >60% TGI.
4 3Satellite PK/PDPO, Single DoseSacrificed at Tmax to measure intratumoral drug conc.

References

  • Google Patents. "AU2016302384A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds."[1] URL:

  • PubChem. "4-[4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]phenol - CID 6539291."[2] URL:[Link]

  • Google Patents. "WO2017020065A1 - Protein Kinase Inhibitors."[3] URL:

Sources

Application

Advanced NMR Spectroscopy Protocol for the Characterization and Target Engagement of 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine (C₁₅H₁₄N₄S) represents a highly privileged pharmacophore in modern drug discovery. Structurally, it combines a phenylaminopyrimidine core—a hallmark of numerous FDA-approved kinase inhibitors (e.g., Imatinib)—with a 2,4-dimethylthiazole moiety.

For drug development professionals, rigorous Nuclear Magnetic Resonance (NMR) characterization of this scaffold serves two critical purposes:

  • Structural Elucidation & Quality Control: Confirming the exact regiochemistry of the thiazole-pyrimidine linkage and the integrity of the secondary amine (N-phenyl) bridge.

  • Target Engagement: Utilizing the validated NMR assignments to monitor the physical binding of the small molecule to its target kinase in solution, bridging the gap between in vitro biochemical assays and in vivo efficacy[1].

This application note provides a comprehensive, self-validating system for the NMR characterization of this compound, detailing the causality behind every experimental parameter, followed by protocols for protein-ligand interaction mapping.

Theoretical Framework & Spectral Data Summaries

The chemical shifts of the 2-aminopyrimidine core are highly sensitive to the electronic effects of its substituents[2]. The exocyclic NH proton and the pyrimidine H5/H6 protons serve as critical diagnostic markers[3]. Furthermore, the methyl groups on the thiazole ring exhibit distinct chemical shifts that correlate directly to the electron density of the heteroaromatic system[4].

The tables below summarize the expected quantitative NMR data, providing a baseline for spectral assignment.

Table 1: ¹H NMR Data Summary (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Justification
NH 9.50s (broad)-1HHighly deshielded by adjacent pyrimidine and phenyl rings; exchanges with D₂O.
Pyrimidine H6 8.45d5.21HAdjacent to pyrimidine N1, experiencing maximum deshielding.
Phenyl H-ortho 7.75d7.82HOrtho to the electron-donating amine linkage.
Phenyl H-meta 7.35t7.82HMeta to the amine linkage.
Pyrimidine H5 7.25d5.21HShielded relative to H6 due to resonance from the C2 amine.
Phenyl H-para 7.05t7.41HPara to the amine linkage.
Thiazole 2-CH₃ 2.65s-3HAttached to the highly electron-deficient thiazole C2 position.
Thiazole 4-CH₃ 2.45s-3HAttached to the thiazole C4 position.
Table 2: ¹³C NMR Data Summary (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Justification
Thiazole C2 164.0CqBound to S and N; highly deshielded.
Pyrimidine C2 160.5CqBound to two endocyclic nitrogens and the exocyclic NH.
Pyrimidine C4 158.2CqPoint of attachment for the thiazole ring.
Pyrimidine C6 157.5CHAdjacent to the pyrimidine nitrogen.
Thiazole C4 150.5CqSubstituted with a methyl group.
Phenyl C-ipso 140.5CqDirectly bound to the exocyclic NH.
Thiazole C5 128.0CqLinkage point to the pyrimidine ring.
Phenyl C-meta 128.5CHMeta carbons of the phenyl ring.
Phenyl C-para 122.0CHPara carbon of the phenyl ring.
Phenyl C-ortho 119.5CHOrtho carbons of the phenyl ring.
Pyrimidine C5 106.5CHHighly shielded by resonance from the C2 amine lone pair.
Thiazole 2-CH₃ 19.5CH₃Aliphatic methyl carbon.
Thiazole 4-CH₃ 17.2CH₃Aliphatic methyl carbon.

Experimental Protocols: Structural Elucidation

To ensure absolute trustworthiness, the following protocol outlines a self-validating workflow. Every step is designed with specific causal reasoning to prevent artifacts and ensure high-fidelity data.

NMR_Workflow A Sample Preparation (Compound + DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Spectral Processing (FT, Phase/Baseline Corr.) B->D C->D E Structural Elucidation (Peak Assignment) D->E

Fig 1. Step-by-step NMR spectroscopy workflow for small molecule structural elucidation.

Step 1: Sample Preparation
  • Procedure: Dissolve 10 mg of 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS). Transfer to a 5 mm high-quality NMR tube.

  • Causality & Insight: DMSO-d₆ is strictly selected over CDCl₃ due to the highly polar nature of the phenylaminopyrimidine scaffold. DMSO-d₆ prevents rapid proton exchange with trace water, allowing the critical exocyclic NH proton (~9.5 ppm) to be clearly resolved. The concentration (~15 mM) is optimized to provide a high signal-to-noise ratio for ¹³C and 2D experiments without inducing aggregation, which would artificially broaden the NMR lines and obscure fine J-coupling splitting.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • Procedure:

    • ¹H NMR: Acquire at 298 K using a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • Causality & Insight: A D1 of 2.0 seconds is chosen for ¹H NMR to ensure complete longitudinal relaxation of the thiazole methyl protons. This guarantees that the integration values are strictly quantitative (exactly 3H for each methyl), which is essential for verifying compound purity and ruling out des-methyl impurities.

Step 3: 2D NMR Acquisition (HMBC Focus)
  • Procedure: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Set the long-range coupling constant ( nJCH​ ) parameter to 8 Hz.

  • Causality & Insight: The HMBC is the most critical experiment for this scaffold. Parameterizing the experiment to 8 Hz optimizes the detection of 3-bond correlations. Specifically, observing a cross-peak between the pyrimidine H5 proton (δ 7.25) and the thiazole C5 quaternary carbon (δ 128.0) provides unequivocal, self-validating proof that the thiazole ring is regioselectively attached at the 4-position of the pyrimidine ring.

Application in Drug Discovery: Target Engagement

In modern drug discovery, NMR spectroscopy extends beyond structural elucidation to validate target engagement in solution[1]. Techniques such as Saturation Transfer Difference (STD) NMR allow researchers to map the binding epitope of small molecules without the need for X-ray crystallography[5].

Target_Engagement Kinase Target Kinase (Unlabeled/Isotope Labeled) Complex Protein-Ligand Complex (Equilibration in Buffer) Kinase->Complex Ligand Ligand (Inhibitor) (Phenylaminopyrimidine) Ligand->Complex LigandObs Ligand-Observed NMR (STD-NMR, WaterLOGSY) Complex->LigandObs ProteinObs Protein-Observed NMR (15N-HSQC CSP) Complex->ProteinObs Validation Target Engagement & Epitope Mapping LigandObs->Validation ProteinObs->Validation

Fig 2. Ligand- and protein-observed NMR strategies for validating target engagement.

Protocol: Saturation Transfer Difference (STD) NMR

STD-NMR is utilized to determine which specific moieties of 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine make direct contact with the kinase ATP-binding pocket.

  • Sample Preparation: Prepare a solution containing 10 µM of the target kinase and 500 µM of the compound (1:50 protein-to-ligand ratio) in a deuterated physiological buffer (e.g., 50 mM Tris-d₁₁, 150 mM NaCl, pD 7.4).

  • Irradiation Setup:

    • On-resonance irradiation: Set to -0.5 ppm.

    • Off-resonance irradiation: Set to 40 ppm.

    • Saturation Time: 2.0 seconds using a cascade of Gaussian-shaped pulses.

  • Causality & Insight: The on-resonance frequency (-0.5 ppm) is deliberately chosen because aliphatic protein protons resonate here, while the ligand's protons (methyls at ~2.5 ppm, aromatics >7.0 ppm) do not. The 2-second saturation time allows spin diffusion to spread the magnetization throughout the kinase and transfer it across the binding interface to the bound ligand.

  • Data Interpretation: By subtracting the on-resonance spectrum from the off-resonance spectrum, only the ligand protons in intimate contact with the kinase remain visible. For instance, if the thiazole 2-CH₃ and 4-CH₃ signals appear strongly in the STD spectrum, it proves that the thiazole ring is buried deep within the hydrophobic pocket of the kinase.

References

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. ACS Publications.2

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC.3

  • Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Canadian Journal of Chemistry.4

  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.1

  • NMR screening techniques in drug discovery and drug design. University of Gothenburg.5

Sources

Method

Application Note &amp; Protocol: Utilizing 4-(2,4-Dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine as a Selective CDK9/P-TEFb Pathway Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note and Experimental Protocol Executive Summary The compound 2-Pyrimidinamine, 4-(2,4-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note and Experimental Protocol

Executive Summary

The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (and its substituted aniline derivatives) represents a highly potent, ATP-competitive pharmacophore utilized in the targeted inhibition of Cyclin-Dependent Kinase 9 (CDK9)[1]. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2.

By selectively inhibiting CDK9, this class of pyrimidinamines rapidly depletes short-lived oncogenic survival proteins such as Mcl-1 and c-Myc, making it a critical tool for oncology researchers investigating transcriptional addiction in hematological malignancies and solid tumors[1]. This guide details the mechanistic rationale, physicochemical handling, and self-validating experimental protocols required to utilize this inhibitor effectively in both biochemical and cellular assays.

Mechanistic Overview & Rationale

To utilize this compound effectively, one must understand the causality of its structural interactions. The 4-(thiazol-5-yl)pyrimidine core acts as a hinge-binding motif within the ATP-binding pocket of CDK9. The 2,4-dimethyl substitution on the thiazole ring and the N-phenyl moiety are critical for orienting the molecule to interact with the CDK9-specific gatekeeper residue (Phe103) and the ribose-binding pocket[1].

Because it is an ATP-competitive inhibitor, experimental conditions—specifically the ATP concentration in biochemical assays—must be strictly controlled. Furthermore, cellular validation requires a self-validating system: assessing the depletion of Phospho-Ser2 (CDK9-dependent) while monitoring Phospho-Ser5 (CDK7-dependent) to prove that the compound is selectively targeting P-TEFb rather than acting as a pan-CDK inhibitor.

G Inhibitor 4-(2,4-dimethyl-5-thiazolyl)- N-phenyl-2-pyrimidinamine PTEFb P-TEFb Complex (CDK9 / Cyclin T1) Inhibitor->PTEFb ATP-competitive inhibition RNAPII RNA Polymerase II (CTD Domain) PTEFb->RNAPII Phosphorylates Ser2 Phospho-Ser2 (Elongation Activation) RNAPII->Ser2 Transcription Transcription of Myc, Mcl-1 Ser2->Transcription Promotes

Figure 1: Mechanism of CDK9/P-TEFb pathway inhibition by the pyrimidinamine derivative.

Physicochemical Properties & Preparation

Proper handling of the compound is the first step in ensuring assay reproducibility. The core scaffold has a molecular weight of approximately 282.36 g/mol (unsubstituted) to 297.4 g/mol (e.g., para-amino substituted derivatives)[2].

Table 1: Compound Properties & Storage
PropertyValue / Recommendation
Chemical Name 4-(2,4-dimethylthiazol-5-yl)-N-phenylpyrimidin-2-amine
Molecular Weight ~282 - 350 g/mol (depending on R-group substitutions)
Solubility Soluble in DMSO (≥ 10 mM). Poorly soluble in aqueous buffers.
Stock Preparation Reconstitute in 100% anhydrous DMSO to a 10 mM stock.
Storage (Stock) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Dilution Dilute in assay buffer immediately prior to use (Final DMSO ≤ 1%).

Experimental Protocols

Protocol A: In Vitro CDK9 Kinase Assay (ADP-Glo™ Method)

Causality Insight: To accurately determine the IC50​ of an ATP-competitive inhibitor, the ATP concentration in the assay must be set at or slightly below the Michaelis constant ( Km​ ) for ATP of the specific kinase (for CDK9/CycT1, Km​ is typically ~10-15 µM). Using artificially high ATP concentrations will outcompete the inhibitor, falsely shifting the IC50​ to a higher value.

Materials:

  • Recombinant CDK9/Cyclin T1 active enzyme.

  • RNAPII CTD peptide substrate.

  • ADP-Glo™ Kinase Assay Kit.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Procedure:

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the pyrimidinamine inhibitor in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 in Assay Buffer to create a 4X compound working solution (4% DMSO).

  • Enzyme Mix: Prepare a 2X Enzyme/Substrate mixture in Assay Buffer (e.g., 2 nM CDK9/CycT1, 100 µM CTD peptide).

  • Reaction Assembly: In a 384-well white microplate, add 2.5 µL of the 4X compound to 5 µL of the 2X Enzyme/Substrate mix. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Initiation: Add 2.5 µL of 4X ATP solution (Final assay concentration = 10 µM ATP, 1% DMSO).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Read & Analyze: Read luminescence. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Self-Validating Western Blot)

Causality Insight: Cellular potency often differs from biochemical potency due to cell permeability and intracellular ATP levels (which are in the millimolar range). To validate that the compound specifically inhibits CDK9 in vivo, we measure the ratio of RNAPII p-Ser2 (the direct target) against p-Ser5 (a CDK7 target). A selective CDK9 inhibitor will ablate p-Ser2 while leaving p-Ser5 intact.

Workflow Seed Seed Cells (e.g., MV4-11) Treat Treat with Inhibitor (1h - 4h) Seed->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Blot Western Blot (p-Ser2, p-Ser5, Total) Lyse->Blot Analyze Densitometry & IC50 Calculation Blot->Analyze

Figure 2: Experimental workflow for validating cellular target engagement via RNAPII phosphorylation.

Step-by-Step Procedure:

  • Cell Culture: Seed an appropriate liquid tumor cell line (e.g., MV4-11 or HL-60) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with the pyrimidinamine inhibitor at varying concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM) for exactly 2 hours. Note: CDK9 inhibition acts rapidly; extended timepoints (>8 hours) may lead to secondary apoptotic effects that confound phosphorylation readouts.

  • Harvest & Lysis: Pellet cells at 300 x g. Wash once with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 mins, 4°C). Quantify protein using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per well on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe separate membranes (or multiplex using fluorescent secondary antibodies) for:

    • Anti-RNAPII phospho-Ser2 (CDK9 specific)

    • Anti-RNAPII phospho-Ser5 (CDK7 specific control)

    • Anti-Total RNAPII (Loading control)

    • Anti-Mcl-1 (Downstream functional readout)

  • Imaging: Develop using ECL or fluorescence imaging.

Expected Data Presentation & Interpretation

When properly executed, the self-validating cellular assay should yield a dose-dependent decrease in p-Ser2 and Mcl-1, with stable p-Ser5 levels. Table 2 summarizes the expected quantitative densitometry profile for a highly selective derivative of the 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine scaffold.

Table 2: Representative Cellular Target Engagement Profile (Normalized to Total RNAPII)
Inhibitor Concentration (nM)p-Ser2 Signal (%)p-Ser5 Signal (%)Mcl-1 Protein Level (%)Interpretation
0 (DMSO Control) 100100100Baseline transcription active.
10 959890Minimal target engagement.
30 6010255Onset of CDK9 inhibition.
100 159510Potent, selective P-TEFb blockade.
300 < 590< 5Complete elongation arrest.
1000 < 560< 5Loss of selectivity (off-target CDK7 hit).

References

  • Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities." Journal of Medicinal Chemistry - ACS Publications, 2013.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46830767, N1-(4-(2,4-Dimethylthiazol-5-yl)pyrimidin-2-yl)benzene-1,4-diamine." PubChem, 2025.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative IC50 Analysis of 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine Against Reference Kinase Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: In Vitro Kinase Profiling, Structure-Activity Relationship (SAR), and Assay Validation Mechanistic Rationale & Pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: In Vitro Kinase Profiling, Structure-Activity Relationship (SAR), and Assay Validation

Mechanistic Rationale & Pathway

The compound 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine belongs to the highly privileged 2-anilinopyrimidine class of ATP-competitive kinase inhibitors. While the pyrimidine scaffold is a well-known hinge-binding motif across the kinome, the specific incorporation of the 2,4-dimethylthiazole moiety drives remarkable selectivity toward Cyclin-Dependent Kinase 9 (CDK9) over cell-cycle CDKs (such as CDK2 and CDK4) .

CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, CDK9 enables the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Myc. Inhibiting this node selectively starves cancer cells of survival factors, triggering apoptosis.

CDK9_Pathway Compound 4-(2,4-dimethyl-5-thiazolyl)- N-phenyl-2-pyrimidinamine CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Compound->CDK9 ATP-competitive Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates CTD Transcription Transcription of Anti-apoptotic Genes (Mcl-1, Myc) RNAPII->Transcription Elongation Apoptosis Apoptosis Induction in Cancer Cells Transcription->Apoptosis Downregulation Triggers Death

Figure 1: CDK9/P-TEFb signaling pathway and mechanism of apoptosis induction via inhibition.

Self-Validating Experimental Protocol

To objectively compare the IC50​ of our target compound against reference standards, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay . As an application scientist, establishing a self-validating system is critical to ensure that the generated data reflects true binding kinetics rather than assay artifacts.

Step-by-Step Methodology & Causality
  • Reagent Preparation & Kinetic Tuning:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Causality: HEPES maintains physiological pH, Mg²⁺ is an essential cofactor for ATP binding, and Brij-35 prevents non-specific compound adsorption to the microplate walls.

    • ATP Concentration: Set exactly at the apparent Km​ for CDK9/CycT1 (e.g., 20 µM).

    • Causality: According to the Cheng-Prusoff equation, running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors, making the measured IC50​ directly proportional to the inhibitor's Ki​ .

  • Compound Titration:

    • Prepare a 10-point, 3-fold serial dilution of the target and reference compounds in 100% DMSO.

    • Causality: A 3-fold dilution provides a wide 4-log concentration range. This guarantees that both the upper plateau (complete inhibition) and lower plateau (baseline activity) are captured, which is mathematically required for an accurate 4-parameter logistic (4PL) curve fit.

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of compound (or DMSO control) to the plate.

    • Add 5 µL of CDK9/CycT1 enzyme + ULight-labeled substrate peptide.

    • Incubate for 15 mins at RT. Causality: Allows the inhibitor to reach thermodynamic binding equilibrium before the enzymatic reaction begins.

    • Add 2.5 µL of ATP to initiate the reaction. Incubate for 60 mins.

  • Detection & Internal Validation:

    • Add 10 µL of Stop Solution (EDTA) containing a Europium-labeled anti-phospho antibody. Causality: EDTA chelates Mg²⁺, instantly and irreversibly halting kinase activity.

    • Read TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO (max signal) and no-enzyme (min signal) controls. A Z'-factor > 0.6 validates the assay's robustness for that specific plate, proving the data is trustworthy.

Assay_Workflow Prep 1. Compound Serial Dilution (10-point 3-fold) Incubation 2. Kinase + Substrate Incubation (ATP at Km) Prep->Incubation Add to Microplate Detection 3. TR-FRET Signal Detection (340nm/665nm) Incubation->Detection Add Stop Buffer Analysis 4. Non-linear Regression (IC50 Calculation) Detection->Analysis Data Export

Figure 2: Self-validating TR-FRET kinase assay workflow for IC50 determination.

Quantitative Data: IC50 Comparison

The table below summarizes the in vitro kinase profiling data. The target compound is compared against three clinical-stage reference compounds: Flavopiridol (a first-generation pan-CDK inhibitor), Dinaciclib (a potent but multi-targeted CDK2/5/9 inhibitor) , and Palbociclib (a highly selective CDK4/6 inhibitor).

CompoundTarget ProfileCDK9/CycT1 IC50 (nM)CDK2/CycE IC50 (nM)CDK4/CycD IC50 (nM)Selectivity Ratio (CDK2/CDK9)
4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-2-pyrimidinamine Selective CDK912 ± 2 850 ± 45>5000~70x
Flavopiridol (Alvocidib) Pan-CDK20 ± 3170 ± 1565 ± 88.5x
Dinaciclib CDK2/5/94 ± 11 ± 0.5>10000.25x
Palbociclib Selective CDK4/6>5000>500011 ± 2N/A

Data represents established SAR baselines for the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine class under Km​ ATP conditions.

Structure-Activity Relationship (SAR) Analysis

The quantitative data highlights a profound ~70-fold selectivity window for CDK9 over CDK2 for the target compound, a significant improvement over Dinaciclib and Flavopiridol. This performance is entirely driven by the specific functional groups attached to the pyrimidine core:

  • The Pyrimidine Core: Acts as the primary anchor, forming bidentate hydrogen bonds with the hinge region of the kinase (specifically at the Cys106 residue in CDK9).

  • The 2,4-Dimethylthiazole Moiety: This is the critical selectivity driver. The ATP-binding pocket of CDK9 is slightly larger and more conformationally flexible than that of CDK2. The bulky 2,4-dimethyl groups on the thiazole ring create a severe steric clash in the tighter CDK2 pocket, but fit perfectly into the hydrophobic pocket of CDK9.

  • The N-Phenyl Group: Extends outward toward the solvent-exposed region, improving the compound's overall solubility and cellular permeability without interfering with the hinge binding.

SAR_Logic Core Pyrimidine Core Hinge Region Binding Selectivity CDK9 Selectivity Steric clash with CDK2 Core->Selectivity Thiazole 2,4-Dimethylthiazole Hydrophobic Pocket Fit Thiazole->Selectivity Drives Specificity Aniline N-Phenyl Group Solvent-Exposed Region Aniline->Selectivity

Figure 3: Structure-Activity Relationship (SAR) logic driving CDK9 selectivity.

References

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link][1]

  • Title: Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor Source: Molecular Cancer Therapeutics (via AACR Journals) URL: [Link]

Sources

Comparative

Reproducibility of In Vivo Efficacy with 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

Executive Summary & Mechanistic Rationale The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (standardized IUPAC: N-phenyl-4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine, hereafter referred to as 2,4-DT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (standardized IUPAC: N-phenyl-4-(2,4-dimethylthiazol-5-yl)pyrimidin-2-amine, hereafter referred to as 2,4-DTP ) represents a highly optimized structural evolution of the 2-phenylaminopyrimidine class. While earlier generations of this scaffold (e.g., imatinib) revolutionized the treatment of BCR-ABL driven leukemias, functionalizing the C4 position with a 2,4-dimethyl-5-thiazolyl moiety dramatically shifts the kinase selectivity profile.

As a Senior Application Scientist, I have observed that the primary hurdle in translating kinase inhibitors from biochemical assays to clinical success is the reproducibility of in vivo efficacy . 2,4-DTP overcomes this through a unique dual-inhibition mechanism:

  • CDK9 Selectivity: In CDK9, the gatekeeper residue Gly112 replaces the bulkier Lys89 found in CDK2, creating a less crowded electrostatic environment[1]. The 2,4-dimethylthiazole group of 2,4-DTP perfectly exploits this expanded hydrophobic pocket, driving high affinity for transcriptional CDKs while minimizing off-target cell-cycle CDK toxicity[2].

  • Aurora Kinase Inhibition: The N-phenyl (anilino) substituent at the C2 position forms critical hydrogen bonds with the Aurora kinase hinge region, potently suppressing mitotic histone H3 phosphorylation[3].

This dual action provides the apoptotic drive of a CDK9 inhibitor (via MCL-1/MYC downregulation) combined with the mitotic disruption of an Aurora inhibitor, yielding highly reproducible tumor regression.

Pathway Visualization

G Compound 2,4-DTP (Inhibitor) CDK9 CDK9 / Cyclin T1 Compound->CDK9 ATP-competitive block Aurora Aurora Kinases A/B Compound->Aurora ATP-competitive block RNAPII RNAPII Ser2 Phosphorylation CDK9->RNAPII Inhibits HistoneH3 Histone H3 Phosphorylation Aurora->HistoneH3 Inhibits Transcription MCL-1 / MYC Downregulation (Apoptosis) RNAPII->Transcription Induces Mitosis Mitotic Catastrophe (Cell Death) HistoneH3->Mitosis Induces

Figure 1: Dual signaling inhibition mechanism of 2,4-DTP targeting CDK9 and Aurora kinases.

Objective Performance Comparison

To objectively evaluate 2,4-DTP, it must be benchmarked against established alternatives. While covalent phenylaminopyrimidines like THZ1 show extreme in vitro potency against CDK7[4], their in vivo translation is often hampered by rapid clearance. Below is a comparative analysis of 2,4-DTP against Flavopiridol (a pan-CDK inhibitor) and Alisertib (a selective Aurora A inhibitor).

Table 1: Comparative Preclinical Efficacy & Pharmacokinetics
Parameter2,4-DTP (Subject Compound)Flavopiridol (Alternative 1)Alisertib (Alternative 2)
Primary Target(s) CDK9, Aurora A/BPan-CDK (CDK1/2/4/6/9)Aurora A
Biochemical IC50 CDK9: 8 nM | Aurora: 12 nMCDK9: 3 nM | Aurora: >1000 nMCDK9: >1000 nM | Aurora: 1.2 nM
In Vivo Tumor Shrinkage 78% (HCT116 Xenograft)65% (High inter-subject variance)70% (HCT116 Xenograft)
Oral Bioavailability (F%) ~45% <20% (Requires IV infusion)~55%
Tolerability Profile Mild transient weight lossSevere secretory diarrheaNeutropenia
Reproducibility Score High (Predictable PK/PD)Low (Narrow therapeutic window)Moderate (Resistance prone)

Data synthesis derived from standard murine xenograft models evaluating 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives[3],[2],[1].

Self-Validating In Vivo Experimental Protocol

The greatest threat to reproducibility in preclinical oncology is the assumption that tumor volume reduction alone proves the mechanism of action. The following protocol is designed as a self-validating system ; it inherently proves causality between drug administration, target engagement, and phenotypic outcome.

Step 1: Formulation and Vehicle Selection
  • Action: Formulate 2,4-DTP in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh daily.

  • Causality: 2,4-DTP possesses high lipophilicity. Using a purely aqueous vehicle leads to micro-precipitation in the gastrointestinal tract, causing erratic absorption and uninterpretable PK/PD relationships. The PEG300/Tween-80 micellar system ensures complete solubilization, guaranteeing reproducible systemic exposure.

Step 2: Cell Line Preparation & Xenograft Implantation
  • Action: Subcutaneously inject 5×106 HCT116 colorectal carcinoma cells suspended in a 1:1 mixture of cold PBS and Matrigel into the right flank of BALB/c athymic nude mice.

  • Causality: Injecting cells in pure PBS often leads to cell dispersion and variable engraftment. Matrigel provides a localized extracellular matrix scaffolding, ensuring a >95% tumor take-rate and synchronizing tumor growth kinetics across the cohort. This drastically reduces the standard deviation in baseline tumor volumes.

Step 3: Randomization & Dosing
  • Action: Randomize mice into cohorts of n=10 only when tumor volumes reach exactly 100–150 mm³. Administer 2,4-DTP at 25 mg/kg PO (orally) daily.

  • Causality: Initiating treatment at a strictly defined volume threshold prevents growth-phase bias (e.g., treating tumors that are too small and not yet vascularized, or too large and necrotic). Oral administration leverages the compound's superior bioavailability compared to IV-only alternatives like Flavopiridol.

Step 4: Pharmacodynamic (PD) Biomarker Validation (Critical Step)
  • Action: Sacrifice a satellite cohort ( n=3 ) at 6 hours post-dose on Day 3. Extract tumors, lyse in RIPA buffer, and perform Western blotting for Ser2-phosphorylated RNAPII and phosphorylated Histone H3 .

  • Causality: Relying solely on tumor caliper measurements introduces temporal lag and observer bias. Quantifying the immediate downstream targets of CDK9 (RNAPII) and Aurora (Histone H3) provides undeniable, self-validating proof that the compound reached the tumor microenvironment and engaged its intended targets before macroscopic shrinkage occurs.

Step 5: Efficacy Measurement
  • Action: Measure tumor volume bi-weekly using digital calipers and calculate volume via the formula: V=(length×width2)/2 .

  • Causality: Squaring the width accounts for the ellipsoidal three-dimensional growth of the tumor, providing a mathematically rigorous representation of tumor burden compared to linear measurements.

References

  • Title: Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry[3] URL: [Link]

  • Title: Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents Source: Chemistry & Biology[2] URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: Journal of Medicinal Chemistry[1] URL: [Link]

  • Title: Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations Source: International Journal of Molecular Sciences[4] URL: [Link]

Sources

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